molecular formula C35H56BrN3 B3026495 10-Octadecylacridine orange bromide CAS No. 75168-16-0

10-Octadecylacridine orange bromide

Cat. No. B3026495
CAS RN: 75168-16-0
M. Wt: 598.7 g/mol
InChI Key: ZMGWUNXBPDTDHY-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of complexes with bromine. For instance, 1, 4-Diazabicyclo(2, 2, 2)octane forms an addition complex with bromine, which is then used as an oxidizing agent for sulfides to sulfoxides in aqueous media . This suggests that bromine complexes can be utilized in the synthesis of various organic compounds, potentially including 10-Octadecylacridine orange bromide.

Molecular Structure Analysis

While the molecular structure of 10-Octadecylacridine orange bromide is not explicitly analyzed in the provided papers, the study of octadecyl-trimethyl-ammonium bromide (C18TAB) offers insights into the behavior of long-chain alkyl groups in surfactant molecules . The structural parameters of micelles formed by such compounds can be determined, which may be relevant for understanding the molecular structure of 10-Octadecylacridine orange bromide.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 10-Octadecylacridine orange bromide. However, the oxidation of sulfides using bromine complexes indicates that bromine can participate in electrophilic reactions, which could be relevant when considering the reactivity of bromide-containing compounds like 10-Octadecylacridine orange bromide.

Physical and Chemical Properties Analysis

The physicochemical studies of C18TAB provide a critical assessment of its solution behavior, including micelle and microemulsion formation . This research can be extrapolated to understand the physical and chemical properties of similar compounds. The study examines the energetics of interfacial adsorption and self-association in aqueous solutions, phase behavior with water, n-butanol, and n-heptane, and the energetics of water dispersion in oil. These findings are crucial for understanding the surfactant properties of 10-Octadecylacridine orange bromide.

Scientific Research Applications

Environmental Remediation and Water Treatment

One study modified palygorskite with octadecyl trimethylammonium bromide to assess its application for the adsorption of anionic dyes from wastewater, demonstrating the potential of organo-palygorskites in environmental remediation efforts (Sarkar et al., 2011). This indicates that similar octadecyl-containing compounds may be useful in removing contaminants from water, showcasing an important application in environmental science and engineering.

Drug-DNA Interactions and Biomedical Research

Research on the interactions of DNA with compounds like acridine orange and ethidium bromide, which are structurally related to 10-Octadecylacridine orange bromide, provides insights into the structural and photophysical aspects of drug-DNA interactions. These studies are crucial for understanding the mechanisms of action of potential therapeutic agents and for the development of new drugs (Kononov et al., 2001). The ability of these compounds to intercalate into DNA and affect its structure and function highlights their significance in biomedical research, especially in the areas of cancer therapy and molecular biology.

Analytical Chemistry and Material Science

The development of new adsorbents and chromatographic materials is another area where related compounds find application. For example, the synthesis of silica-poly(octadecylimidazolium) hybrid materials for use as stationary phases in liquid chromatography demonstrates the versatility of octadecyl-containing compounds in creating selective and efficient separation tools (Qiu et al., 2011). These materials exhibit ultra-high shape selectivity for certain analytes, showcasing their potential in the development of advanced analytical methodologies and materials science.

Mechanism of Action

Target of Action

10-Octadecylacridine orange bromide is a highly selective fluorescent reagent . It is primarily used as a potential-sensitive dye to monitor differences in cell potential as they occur during ion transport through the cell membrane .

Mode of Action

The compound’s mode of action is primarily through its interaction with the cell membrane . It is used to monitor changes in cell potential, which occur during ion transport across the cell membrane

Biochemical Pathways

Given its role as a potential-sensitive dye, it can be inferred that it plays a role in pathways involvingion transport across the cell membrane .

Pharmacokinetics

It is known to be soluble in dmso , which may influence its bioavailability and distribution.

Result of Action

The primary result of 10-Octadecylacridine orange bromide’s action is the ability to monitor changes in cell potential . This can be particularly useful in studying the function and behavior of cells, especially in relation to ion transport across the cell membrane .

Action Environment

The action of 10-Octadecylacridine orange bromide can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C under desiccating conditions . Furthermore, it is soluble in DMSO , which can influence its stability and efficacy in different environments.

properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-10-octadecylacridin-10-ium-3,6-diamine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-38-34-28-32(36(2)3)24-22-30(34)27-31-23-25-33(37(4)5)29-35(31)38;/h22-25,27-29H,6-21,26H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGWUNXBPDTDHY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Octadecylacridine orange bromide

CAS RN

75168-16-0
Record name 75168-16-0
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